molecular formula C9H15Cl2N3 B2602458 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride CAS No. 1956380-40-7

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride

Cat. No.: B2602458
CAS No.: 1956380-40-7
M. Wt: 236.14
InChI Key: GNGWGHPEPCERBR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl, is a topic of ongoing research . The development of efficient synthetic approaches and the exploration of their pharmacological effects are areas of potential future study .

Mechanism of Action

    Target of Action

    Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and are key targets for anxiolytic and sedative drugs .

    Mode of Action

    Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

    Biochemical Pathways

    By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain. This can affect various biochemical pathways, particularly those involved in anxiety, sleep, and seizure disorders .

    Pharmacokinetics

    While specifics can vary, benzodiazepines are generally well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

    Result of Action

    The enhancement of GABA’s inhibitory action leads to the calming (anxiolytic), sleep-inducing, anticonvulsant, and muscle relaxant effects of benzodiazepines .

    Action Environment

    Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by cyclization to form the diazepine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis, which allows for efficient and scalable production . This method involves the use of microreactors and automated systems to control reaction parameters, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazepine ring .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGWGHPEPCERBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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